molecular formula C20H18ClN3O4S B2391104 Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-55-0

Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2391104
CAS No.: 946253-55-0
M. Wt: 431.89
InChI Key: ZSLAGTWKOMPEGP-UHFFFAOYSA-N
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Description

Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a quinazoline core, a thioxo group, and a chlorobenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced via a thiolation reaction, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Chlorobenzylamine Moiety: This step involves the nucleophilic substitution reaction where the chlorobenzylamine is attached to the quinazoline core.

    Esterification: The final step is the esterification of the carboxylate group using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylamine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Thioxo Compounds: Molecules containing thioxo groups, like thioacetamide and thiourea, known for their reactivity and applications in organic synthesis.

Uniqueness

Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-[3-[(4-chlorophenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-28-19(27)13-4-7-15-16(10-13)23-20(29)24(18(15)26)9-8-17(25)22-11-12-2-5-14(21)6-3-12/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLAGTWKOMPEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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